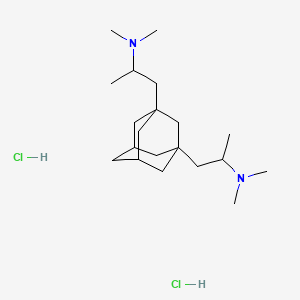
1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride is a synthetic compound derived from adamantane, a polycyclic hydrocarbon This compound is known for its unique structure, which includes two dimethylaminopropyl groups attached to an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1,3-dibromoadamantane with 2-dimethylaminopropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The dimethylaminopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antiviral or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Memantine: A well-known adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral properties, particularly against influenza viruses.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride is unique due to its dual dimethylaminopropyl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from other adamantane derivatives and contributes to its versatility in various applications.
Properties
CAS No. |
52673-66-2 |
|---|---|
Molecular Formula |
C20H40Cl2N2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[3-[2-(dimethylamino)propyl]-1-adamantyl]-N,N-dimethylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C20H38N2.2ClH/c1-15(21(3)4)8-19-10-17-7-18(11-19)13-20(12-17,14-19)9-16(2)22(5)6;;/h15-18H,7-14H2,1-6H3;2*1H |
InChI Key |
VBJPLMJXXYLNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC12CC3CC(C1)CC(C3)(C2)CC(C)N(C)C)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
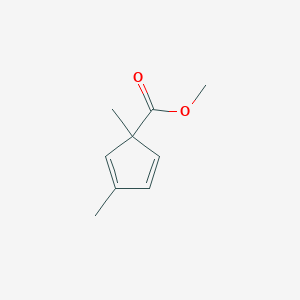
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)

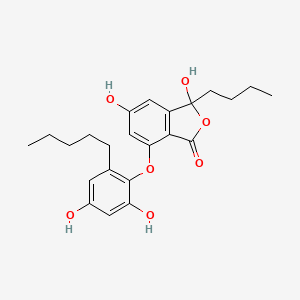

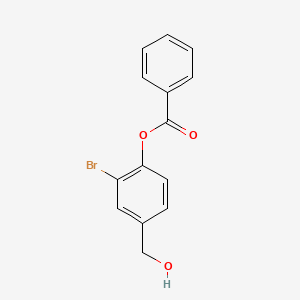
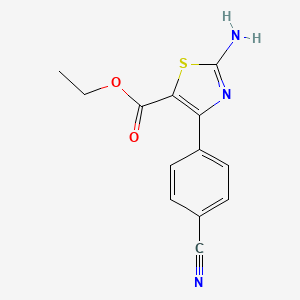
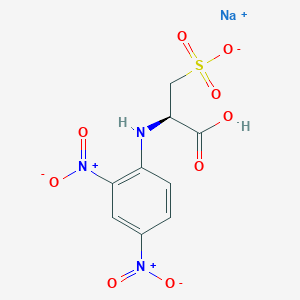
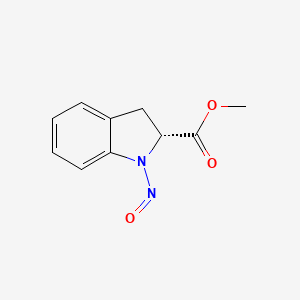
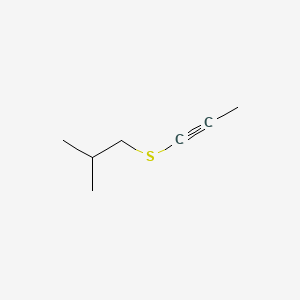

![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)
